molecular formula C16H20N2O3 B2839486 N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide CAS No. 940745-28-8

N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide

Cat. No.: B2839486
CAS No.: 940745-28-8
M. Wt: 288.347
InChI Key: UAABWGAKAKYSCX-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide: is an organic compound characterized by its unique structure, which includes a cyanocyclopentyl group and a methoxy-methylphenoxy acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide typically involves multiple steps:

  • Formation of the Cyanocyclopentyl Intermediate: : The initial step involves the preparation of the 1-cyanocyclopentyl intermediate. This can be achieved through the reaction of cyclopentanone with cyanide sources such as sodium cyanide or potassium cyanide under basic conditions.

  • Synthesis of the Phenoxyacetamide Moiety: : The next step involves the synthesis of the 2-(2-methoxy-4-methylphenoxy)acetic acid. This can be prepared by reacting 2-methoxy-4-methylphenol with chloroacetic acid in the presence of a base like sodium hydroxide.

  • Coupling Reaction: : The final step is the coupling of the cyanocyclopentyl intermediate with the phenoxyacetamide moiety. This is typically done using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide can undergo oxidation reactions, particularly at the methoxy and methyl groups on the phenyl ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : The nitrile group (–CN) in the cyanocyclopentyl moiety can be reduced to an amine (–NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamide carbonyl carbon. Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: LiAlH₄, H₂/Pd-C

    Substitution: NaH, KOtBu, DMF (dimethylformamide) as solvent

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of primary amines

    Substitution: Formation of various substituted acetamides

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical versatility allows for the creation of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclopentyl group may facilitate binding to hydrophobic pockets, while the phenoxyacetamide moiety can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)acetamide
  • N-(1-cyanocyclopentyl)-2-(2-ethoxy-4-methylphenoxy)acetamide
  • N-(1-cyanocyclopentyl)-2-(2-methoxy-4-chlorophenoxy)acetamide

Uniqueness

N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for diverse applications.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-12-5-6-13(14(9-12)20-2)21-10-15(19)18-16(11-17)7-3-4-8-16/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAABWGAKAKYSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2(CCCC2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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